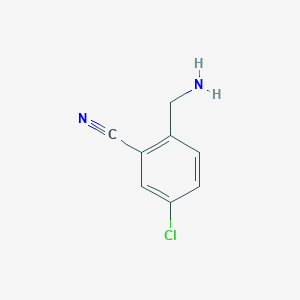

2-(Aminomethyl)-5-chlorobenzonitrile

Description

Systematic Nomenclature

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Registry | 940062-12-4 |

| Molecular Formula | C₈H₇ClN₂ |

| SMILES | N#CC₁=CC(Cl)=CC=C₁CN |

| InChI Key | AQQGSWIPNMTWEZ-UHFFFAOYSA-N |

Alternative designations:

- 5-Chloro-2-(aminomethyl)benzonitrile

- 2-Cyano-4-chlorobenzylamine

Spectral characteristics:

- ¹H NMR (CDCl₃): δ 7.62 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.1 Hz, 1H), 7.32 (d, J=2.1 Hz, 1H), 3.95 (s, 2H), 1.90 (br s, 2H)

- IR (KBr): 3370 cm⁻¹ (N-H stretch), 2225 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=C aromatic)

Position Within Aromatic Nitriles Classification

Structural Taxonomy of Substituted Benzonitriles

Unique features:

- Bifunctional Reactivity : Combines nucleophilic (amine) and electrophilic (nitrile) sites for sequential transformations

- Steric Profile : Aminomethyl group at C2 creates controlled steric hindrance for regioselective reactions

- Electronic Effects : -Cl (C5) directs electrophilic substitution to C4/C6 positions

Comparative analysis of synthetic routes:

Structure

2D Structure

Propriétés

IUPAC Name |

2-(aminomethyl)-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQGSWIPNMTWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290843 | |

| Record name | 2-(Aminomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940062-12-4 | |

| Record name | 2-(Aminomethyl)-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940062-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Synthetic Route:

| Step | Reaction Description | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Ring chlorination of anthranilic acid | Sulfuryl chloride (SO2Cl2), anhydrous ether, reflux with 8% HCl at 60-70°C for 1.5 h | 5-Chloroanthranilic acid | 35 | Chlorination at 5-position; product recrystallized from aqueous ethanol |

| 2 | Conversion to acid chloride | Thionyl chloride (SOCl2), reflux 30 min | 2-Amino-5-chlorobenzoyl chloride | 37 | Acid chloride intermediate, recrystallized from benzene |

| 3 | Amination to benzamide | Liquor ammonia (25%), 0°C, 30 min | 2-Amino-5-chlorobenzamide | 68 | Ammonia reacts with acid chloride to form benzamide |

| 4 | Dehydration to benzonitrile | Phosphorus pentoxide (P2O5), shaking and vacuum distillation | This compound | Not explicitly stated, but overall satisfactory | Dehydration of amide to nitrile; product isolated from phosphoric acid |

Reaction Scheme Summary:

- The initial chlorination introduces the chlorine atom selectively at the 5-position of anthranilic acid.

- Conversion to the acid chloride activates the molecule for nucleophilic substitution.

- Amination with ammonia forms the corresponding benzamide.

- Final dehydration with phosphorus pentoxide yields the target nitrile.

Analytical Data:

- Melting points, IR spectra, ^1H NMR, and mass spectrometry were used to confirm the structure at each stage.

- No stringent reaction conditions or hazardous reagents beyond standard laboratory chemicals were required.

- The method is considered safe, economical, and scalable for laboratory synthesis.

Two-Step Synthesis via Chlorination and Ammonolysis of Methyl Anthranilate Derivative

An alternative, more streamlined method involves the chlorination of methyl anthranilate followed by ammonolysis to obtain 2-amino-5-chlorobenzamide, which can be further converted to the nitrile.

Advantages:

- High yield (>85%) and high purity.

- Use of less toxic reagents and recyclable solvents.

- Environmentally friendly with fewer side reactions and less equipment corrosion.

- Economically favorable due to cheap raw materials and efficient process.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Number of Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Anthranilic acid route | Anthranilic acid | SO2Cl2, SOCl2, NH3, P2O5 | 4 | Moderate (35-68% per step) | Economical, safe, uses common reagents | Moderate overall yield, multiple steps |

| Methyl anthranilate route | Methyl anthranilate | NaOCl, AcOH, NH3 (autoclave) | 2 (to benzamide) | >85% (to benzamide) | High yield, environmentally friendly, scalable | Requires autoclave, high pressure |

| 2-Aminobenzonitrile route | 2-Aminobenzonitrile | N-chlorosuccinimide, acetonitrile | 1-2 | Not commercially feasible | Direct nitrile chlorination | Expensive starting materials |

Research Findings and Practical Considerations

- The anthranilic acid-based synthesis is well-characterized with detailed analytical data confirming product identity and purity. The stepwise approach allows for intermediate purification, which can improve final product quality.

- The chlorination step using sulfuryl chloride or sodium hypochlorite is critical and must be controlled to avoid over-chlorination or side reactions.

- The dehydration step to convert benzamide to benzonitrile is effectively performed using phosphorus pentoxide, which provides good yields without harsh conditions.

- The two-step method from methyl anthranilate reduces the number of synthetic steps and improves overall yield and environmental profile but requires specialized equipment (autoclave) for ammonolysis.

- Both methods avoid the use of hazardous chlorinating agents like elemental chlorine, favoring safer alternatives such as sulfuryl chloride or sodium hypochlorite.

- Purification steps involving recrystallization and activated carbon treatment ensure removal of impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)-5-chlorobenzonitrile undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C7H7ClN2

Molecular Weight: 158.59 g/mol

Appearance: Pale yellow to cream-colored solid, soluble in polar organic solvents.

The compound features an aminomethyl group and a chloro group on a benzene ring, along with a nitrile functional group. Its unique structure allows for diverse chemical reactivity and biological activity.

Medicinal Chemistry

2-(Aminomethyl)-5-chlorobenzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential use in treating:

- Neurological Disorders: Research indicates that this compound may enhance serotonin levels, positioning it as a candidate for developing drugs targeting mood disorders like depression and anxiety. A study showed its ability to modulate neurotransmitter systems effectively, similar to selective serotonin reuptake inhibitors (SSRIs) .

- Antibacterial Activity: Preliminary studies suggest that it exhibits notable antibacterial properties against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is comparable to standard antibiotics like Vancomycin, indicating its potential as a lead compound for new antibacterial agents .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing polymers and advanced materials. Its unique functional groups allow for the development of materials with specific properties suitable for various applications, including coatings, adhesives, and composites .

Biological Studies

The compound is also employed in biological studies focusing on enzyme inhibition and receptor binding. Its mechanism of action involves:

- Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking their activity. This property is particularly valuable in therapeutic contexts where enzyme modulation is required .

- Receptor Modulation: It may interact with specific receptors within biological systems, leading to modulation of physiological responses .

Study 1: Antibacterial Properties

A recent study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated significant activity against MRSA, suggesting its potential as a new class of antibacterial agents. The study measured MIC values that were comparable to established antibiotics .

Study 2: Neurological Applications

Research focusing on the compound's effects on neurotransmitter systems revealed that it could enhance serotonin levels in neuronal cells. This mechanism positions it as a candidate for further development in treating mood disorders .

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)-5-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the chlorine atom may enhance the compound’s lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key differences among benzonitrile derivatives arise from substituent positions and functional groups. Below is a comparative analysis:

2-Amino-5-chlorobenzonitrile (CAS 5922-60-1)

- Structure: Amino (-NH2) at 2-position, chlorine at 5-position.

- Molecular Formula : C7H5ClN2; Molecular Weight : 152.58 g/mol.

- Applications : Direct precursor for benzodiazepines such as Alprazolam, Diazepam, and Clonazepam .

- Key Difference: Lacks the aminomethyl group, reducing steric bulk compared to the target compound.

5-Amino-2-chlorobenzonitrile (CAS 35747-58-1)

- Structure: Amino (-NH2) at 5-position, chlorine at 2-position.

- Molecular Formula : C7H5ClN2; Molecular Weight : 152.57 g/mol.

- Applications : Utilized in research settings, though specific pharmacological roles are less documented .

- Key Difference : Substituent positions reversed, altering electronic properties (e.g., electron-withdrawing effects).

2-(1H-Benzimidazol-2-yl)-5-chlorobenzonitrile

- Structure : Benzimidazole ring at 2-position, chlorine at 5-position.

- Molecular Formula : C14H9ClN2; Molecular Weight : 240.69 g/mol.

- Applications : Demonstrated in Cu-catalyzed C-H cyanation reactions, highlighting its utility in constructing heterocyclic frameworks .

- Key Difference : The benzimidazole moiety enhances coordination capacity and solubility in polar solvents.

2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2)

- Structure: Amino (-NH2) at 2-position, chlorine at 4-position, methyl (-CH3) at 5-position.

- Molecular Formula : C8H7ClN2; Molecular Weight : 166.60 g/mol.

- Applications : Safety data suggest handling precautions for inhalation and skin contact, typical of nitrile-containing compounds .

Physicochemical Properties

Activité Biologique

Introduction

2-(Aminomethyl)-5-chlorobenzonitrile, a compound with the molecular formula CHClN, has garnered interest in the scientific community due to its diverse biological activities. This article details its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an amino group, a chloro group, and a nitrile functional group attached to a benzene ring. Its structural arrangement is significant for its biological activity, influencing its reactivity and interaction with biological systems.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHClN |

| Physical Appearance | Pale yellow to cream-colored solid |

| Solubility | Soluble in polar organic solvents |

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and its cytotoxic effects on certain cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound can inhibit the growth of specific bacteria. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant potency, although specific numerical values are yet to be published.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is linked to its ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. Further research is necessary to elucidate the precise mechanisms involved.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited several bacterial strains in vitro. The study emphasized the need for further exploration into its potential as a therapeutic agent against resistant strains.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy. Specific IC50 values and detailed mechanisms remain to be investigated.

- Inflammation Model : In a controlled experiment using a cellular model of inflammation, this compound significantly reduced levels of inflammatory markers compared to untreated controls.

Q & A

Advanced Research Question

- QSAR Modeling : Correlate substituent effects (e.g., halogen position) with logP and bioavailability using software like MOE or Schrödinger .

- DFT Calculations : Predict electron density maps to identify reactive sites for functionalization (e.g., para-substitution for steric bulk) .

- Metabolic Stability : Simulate cytochrome P450 interactions to prioritize derivatives with reduced hepatic clearance .

What analytical techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Question

- X-ray Crystallography : Confirm regiochemistry of chlorinated analogs (e.g., 5-chloro vs. 4-chloro isomers) .

- 2D NMR (COSY, NOESY) : Assign coupling patterns to distinguish between ortho, meta, and para substituents .

- Elemental Analysis : Validate empirical formulas (e.g., CHClN) to rule out halogen scrambling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.